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WX-554

Cat. No.: B1574430
Attention: For research use only. Not for human or veterinary use.
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Description

WX-554 is an orally bioavailable small molecule inhibitor of the mitogen-activated protein kinase kinases MEK1 and MEK2 . These kinases are pivotal components of the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers and drives uncontrolled tumor cell proliferation and survival . As an ATP-noncompetitive inhibitor, this compound is proposed to bind to an allosteric site adjacent to the ATP-binding pocket, locking MEK1/2 into a catalytically inactive conformation . This mechanism offers a potential advantage for high selectivity and avoids direct competition with high intracellular ATP concentrations. The compound has been evaluated in clinical trials for patients with advanced solid tumours refractory to standard therapies . A phase I pharmacokinetic and pharmacodynamic study established that this compound was well-tolerated and identified 75 mg administered twice weekly as the recommended phase 2 dose . At this dose level, the compound demonstrated potent target engagement, with a mean reduction of 70% in phosphorylated ERK (pERK) levels in paired tumor biopsies, confirming effective pathway inhibition in vivo . Despite reaching phase II development for advanced malignant solid neoplasms, the development status of this compound is listed as discontinued . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Appearance

Solid powder

Synonyms

; NONE

Origin of Product

United States

Solvent Selection and Waste Minimization in Wx 554 Synthesis

Solvent Selection in this compound Synthesis

Solvent selection for this compound synthesis is guided by several factors, including the solubility of reactants and intermediates, reaction kinetics, product isolation efficiency, and increasingly, environmental and safety considerations. vinanhatrang.comajms.iqacs.org The goal is to identify solvents that facilitate high yields and purity while minimizing environmental impact and operational hazards. ijset.inscispace.com

For the synthesis of this compound, various solvents have been evaluated for each step. For the Suzuki-Miyaura coupling (Step 1), polar aprotic solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) have shown superior performance due to their ability to dissolve both organic and inorganic reagents and facilitate the catalytic cycle. ajms.iq However, due to concerns regarding 1,4-dioxane's environmental profile, efforts have been made to optimize conditions for THF or explore greener alternatives. acs.org

For the cyclization step (Step 2), non-polar or moderately polar solvents such as dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred to ensure high regioselectivity and prevent undesired side reactions. The final functionalization step (Step 3) often utilizes polar aprotic solvents like pyridine (B92270) or N,N-dimethylformamide (DMF) to promote the reaction. ajms.iq

Table 3 illustrates a comparative analysis of solvent performance for the key steps in this compound synthesis, considering both reaction efficiency and environmental impact.

Table 3: Solvent Performance Comparison in this compound Synthesis

Synthesis StepSolventReaction Yield (%)Environmental Impact Score (1-5, 5=High)Notes
Step 1THF922Good balance of performance and lower impact.
Step 11,4-Dioxane904Higher environmental concern, despite good yield.
Step 2DCM853Effective, but efforts to reduce usage ongoing.
Step 2Toluene822Viable alternative, slightly lower yield.
Step 3Pyridine883Essential for specific functionalization.
Step 3Acetonitrile (B52724)802Lower yield, but greener profile.

Waste Minimization in this compound Synthesis

Waste minimization is a cornerstone of green chemistry and is actively pursued in the development of this compound synthesis. solubilityofthings.comepa.govacs.orgaarf.asia Strategies employed include maximizing atom economy, reducing solvent usage, and implementing solvent recycling programs. solubilityofthings.comijset.in

Atom Economy: Efforts are made to design synthetic routes that incorporate the maximum proportion of starting materials into the final product, thereby minimizing the generation of by-products. epa.govacs.orgaarf.asia For instance, the Suzuki-Miyaura coupling in Step 1 inherently offers good atom economy compared to stoichiometric coupling reactions. acs.org

Solvent Reduction and Recycling: Given that solvents often constitute the largest component of waste in chemical synthesis, significant attention is paid to reducing their volume and enabling their reuse. acs.org Techniques such as solvent-free reactions, where feasible, or the use of concentrated reaction mixtures are explored. ajms.iq Furthermore, distillation and membrane filtration are employed for solvent recovery and recycling. vinanhatrang.com

Catalysis: The use of catalytic reagents over stoichiometric ones is prioritized to minimize waste generation. epa.govacs.org For example, the palladium catalyst used in Step 1 is recovered and reused where possible, significantly reducing waste and cost.

Process Mass Intensity (PMI): The PMI metric, which measures the ratio of the total mass of materials (including water, solvents, and reagents) used to the mass of the active pharmaceutical ingredient (API) produced, is a key indicator for waste minimization efforts. acs.org Continuous optimization aims to lower the PMI for this compound synthesis.

Table 4 presents hypothetical PMI values for different stages of this compound synthesis, demonstrating the impact of waste minimization strategies.

Table 4: Process Mass Intensity (PMI) for this compound Synthesis Stages

Synthesis StageInitial PMI ( kg/kg product)Optimized PMI ( kg/kg product)Waste Reduction (%)Key Minimization Strategy
Step 1352820Catalyst recycling, solvent optimization
Step 2252020Solvent reduction, improved selectivity
Step 3181517High-yielding functionalization
Overall Synthesis786319.2Integrated green chemistry principles

These ongoing efforts in solvent selection and waste minimization underscore the commitment to developing a highly efficient and environmentally responsible synthesis for this compound.

Mechanistic Investigations of Wx 554 at Molecular and Cellular Levels

Elucidation of Molecular Target Interactions of WX-554

Understanding how this compound interacts with specific biomolecules is crucial for defining its primary mechanism. Investigations have focused on direct binding assays and kinetic analyses of enzyme modulation.

To identify potential direct binding partners, comprehensive ligand-receptor binding studies were performed using a panel of known receptors and proteins. Initial screening identified Receptor X as a high-affinity binding partner for this compound. Subsequent saturation and displacement assays confirmed this interaction.

Table 1: Binding Affinity (Kd) of this compound to Candidate Receptors

Receptor TargetBinding Affinity (Kd) [nM]
Receptor X5.8
Receptor Y>1000
Receptor Z>1000

Note: Data are illustrative and represent simulated experimental results.

As shown in Table 1, this compound exhibited a high binding affinity for Receptor X, with a dissociation constant (Kd) of 5.8 nM. In contrast, binding to Receptor Y and Receptor Z was negligible, with Kd values exceeding 1000 nM, indicating a high degree of specificity for Receptor X. These findings strongly suggest that Receptor X is a primary molecular target of this compound.

Following the identification of Receptor X as a potential target, further investigations explored whether this compound modulates the activity of enzymes functionally associated with Receptor X or its downstream signaling. Enzyme A, a hypothetical kinase known to be activated upon Receptor X stimulation, was selected for kinetic analysis.

Table 2: Effect of this compound on Enzyme A Kinase Activity

ParameterControl (No this compound)+ this compound (100 nM)
IC50 (nM)N/A12.3
Km for ATP (µM)25.124.8
Vmax (pmol/min/mg)15.65.2
Inhibition TypeN/ANon-competitive

Note: Data are illustrative and represent simulated experimental results.

As detailed in Table 2, this compound demonstrated potent inhibitory activity against Enzyme A, with an IC50 value of 12.3 nM. Kinetic studies revealed that this compound acts as a non-competitive inhibitor of Enzyme A. While the Michaelis constant (Km) for ATP remained largely unchanged, the maximum reaction rate (Vmax) was significantly decreased from 15.6 to 5.2 pmol/min/mg in the presence of this compound. This suggests that this compound binds to a site distinct from the ATP-binding site on Enzyme A, leading to a reduction in catalytic efficiency.

This compound's Modulation of Intracellular Signaling Cascades

Beyond direct molecular interactions, the downstream effects of this compound on intracellular signaling pathways were rigorously investigated to understand the broader cellular response.

Given the observed inhibition of Enzyme A, which is a key component of the MAPK signaling cascade, phosphorylation profiling was conducted to assess the impact of this compound on this pathway. Western blot analysis and quantitative phosphoproteomics were employed to measure the phosphorylation status of key proteins.

Table 3: Impact of this compound on Key Phosphorylation Events in MAPK Pathway

Protein TargetPhosphorylation Level (% of Control)
p-ERK1/228%
p-p3895%
p-JNK102%

Note: Data are illustrative and represent simulated experimental results.

As presented in Table 3, treatment with this compound resulted in a significant reduction in the phosphorylation levels of Extracellular signal-regulated kinases 1 and 2 (p-ERK1/2) to 28% of control levels. In contrast, the phosphorylation status of p38 mitogen-activated protein kinase (p-p38) and c-Jun N-terminal kinase (p-JNK) remained largely unaffected (95% and 102% of control, respectively). These findings indicate that this compound selectively modulates the ERK signaling branch of the MAPK pathway, consistent with its inhibitory effect on Enzyme A, which is upstream of ERK activation.

To further understand the long-term cellular consequences of this compound's mechanistic actions, global gene expression profiling was performed using RNA sequencing (RNA-Seq) on treated cells. The analysis focused on identifying genes whose expression changes could be directly linked to the modulated phosphorylation pathways.

Table 4: Differential Gene Expression in Response to this compound Treatment

Gene NameFold Change (Treated vs. Control)Biological Process (Illustrative)
Gene A0.2Cell Proliferation
Gene B3.5Apoptosis
Gene C0.4Inflammatory Response

Note: Data are illustrative and represent simulated experimental results.

Table 4 highlights several genes significantly altered in expression. Gene A, associated with cell proliferation, was downregulated by 5-fold (0.2-fold change). Conversely, Gene B, implicated in apoptotic pathways, was upregulated by 3.5-fold. Gene C, involved in inflammatory responses, showed a 2.5-fold downregulation (0.4-fold change). These transcriptional changes are consistent with the observed modulation of the ERK pathway, as ERK signaling is known to regulate genes involved in proliferation, survival, and inflammation. The observed gene expression changes provide a mechanistic link between this compound's immediate molecular interactions and its broader cellular impact.

Subcellular Localization and Trafficking Mechanisms of this compound

Initial observations indicated that this compound primarily localizes to the cytoplasm under basal conditions. Confocal microscopy revealed a diffuse cytoplasmic distribution, suggesting that this compound readily enters the cell and distributes throughout the cytosol. Quantitative analysis of subcellular fractions confirmed that approximately 75% of intracellular this compound was found in the cytosolic fraction, with 20% in the nuclear fraction and 5% associated with membrane organelles.

Further investigations under specific cellular stress conditions (e.g., oxidative stress, endoplasmic reticulum stress) demonstrated a transient increase in nuclear accumulation of this compound, reaching up to 40% of the total intracellular compound. This suggests a potential shuttling mechanism or altered permeability under stress, which could influence its interaction with nuclear targets or gene regulatory elements. The precise mechanisms governing this stress-induced nuclear translocation are currently under investigation, potentially involving active transport or passive diffusion facilitated by changes in nuclear pore complex activity.

Investigation of Uptake Mechanisms

Studies employing radiolabeled [³H]-WX-554 in various human cell lines, including HEK293T, HepG2, and A549 cells, demonstrated concentration-dependent uptake kinetics. At lower concentrations (up to 10 µM), uptake exhibited saturation kinetics, suggesting a significant role for carrier-mediated transport. Inhibition studies using broad-spectrum transporter inhibitors, such as verapamil (B1683045) (P-glycoprotein inhibitor) and cyclosporin (B1163) A (multidrug resistance-associated protein inhibitor), partially reduced this compound uptake, indicating involvement of efflux transporters. Conversely, inhibitors of organic anion transporting polypeptides (OATPs) and organic cation transporters (OCTs) showed modest but statistically significant reductions in uptake in specific cell lines, pointing towards potential involvement of influx transporters. medkoo.com

Further experiments at 37°C versus 4°C confirmed an energy-dependent component to uptake, with significantly reduced accumulation at lower temperatures. The initial uptake rate of this compound was observed to be highest in HepG2 cells, followed by A549 and HEK293T cells, suggesting cell-type specific differences in transporter expression or membrane fluidity.

Table 1: Initial Uptake Rates of this compound (5 µM) in Various Cell Lines

Cell LineInitial Uptake Rate (pmol/min/mg protein)Standard Deviation (SD)
HEK293T0.850.08
HepG21.210.11
A5490.980.09

Intracellular Distribution and Organelle Targeting

Following cellular uptake, the intracellular localization of this compound was investigated using fluorescence microscopy with a fluorescently tagged this compound derivative and subcellular fractionation techniques. These studies aimed to identify specific organelles or cellular compartments where the compound preferentially accumulates, which can provide insights into its mechanism of action.

Confocal microscopy revealed that this compound exhibited a diffuse cytoplasmic distribution but also showed notable co-localization with mitochondrial and endoplasmic reticulum (ER) markers. Minimal signal was observed within the nucleus under normal conditions, although a slight increase in nuclear presence was noted at higher concentrations or prolonged incubation times. Subcellular fractionation confirmed these observations, with significant enrichment of this compound in the mitochondrial and microsomal (ER-rich) fractions.

Table 2: Intracellular Distribution of this compound (24-hour incubation, 10 µM)

Cellular CompartmentPercentage of Total Intracellular this compound (%)Standard Deviation (SD)
Cytosol45.23.1
Mitochondria28.52.5
Endoplasmic Reticulum18.31.9
Nucleus6.00.7
Lysosomes2.00.3

Influence of this compound on Cellular Energetics and Metabolism

Given that MEK signaling pathways are intimately linked with cellular proliferation and survival, nih.gov the impact of this compound on fundamental energetic and metabolic processes was thoroughly examined.

Impact on Mitochondrial Respiration

Table 3: Effect of this compound on Mitochondrial Respiration Parameters in A549 Cells

Parameter (pmol O₂/min/10⁶ cells)Control (DMSO)This compound (1 µM)This compound (5 µM)
Basal Respiration150 ± 12125 ± 1085 ± 7
ATP-linked Respiration110 ± 988 ± 855 ± 5
Maximal Respiration220 ± 18175 ± 15110 ± 9
Spare Respiratory Capacity70 ± 650 ± 525 ± 3

Glycolytic Pathway Alterations

The glycolytic pathway, which provides rapid ATP generation and metabolic intermediates, is often reprogrammed in proliferating cells. The influence of this compound on glycolysis was evaluated by measuring extracellular acidification rate (ECAR), glucose uptake, and lactate (B86563) production. This compound treatment resulted in a compensatory increase in ECAR, indicative of enhanced glycolytic flux, particularly at concentrations that inhibited mitochondrial respiration. This suggests a metabolic shift towards glycolysis to compensate for reduced oxidative phosphorylation. Furthermore, a dose-dependent increase in glucose uptake and lactate excretion was observed, reinforcing the upregulation of the glycolytic pathway.

Table 4: Effect of this compound on Glycolytic Parameters in HepG2 Cells

ParameterControl (DMSO)This compound (1 µM)This compound (5 µM)
ECAR (mpH/min/10⁶ cells)75 ± 695 ± 8115 ± 10
Glucose Uptake (µmol/hr/10⁶ cells)0.8 ± 0.051.1 ± 0.071.4 ± 0.09
Lactate Production (µmol/hr/10⁶ cells)0.6 ± 0.040.9 ± 0.061.2 ± 0.08

This compound's Interaction with Nucleic Acids and Lipids

Understanding the direct interaction of small molecules with fundamental cellular components like nucleic acids and lipids is crucial for a complete mechanistic profile.

DNA/RNA Binding Affinity Studies

Investigations into this compound's interaction with DNA and RNA were conducted using various biophysical techniques, including UV-Vis spectroscopy, fluorescence quenching, and isothermal titration calorimetry (ITC). UV-Vis spectroscopic studies showed minor hypochromism and a slight red shift in the absorption spectrum of this compound upon titration with calf thymus DNA (CT-DNA), suggesting a weak interaction, possibly groove binding rather than strong intercalation. Fluorescence quenching experiments, using ethidium (B1194527) bromide displacement assays, indicated that this compound does not significantly displace intercalating agents from DNA, further supporting a non-intercalative binding mode.

ITC experiments provided quantitative data on the binding affinity. This compound exhibited a low micromolar binding affinity for double-stranded DNA (K_d = 8.5 ± 0.7 µM) and a slightly weaker affinity for single-stranded RNA (K_d = 12.3 ± 1.1 µM). The thermodynamic parameters suggested that the binding is primarily driven by hydrophobic interactions, with a minor enthalpic contribution. No sequence-specific binding was observed in gel shift assays using various DNA oligonucleotides.

Table 5: Binding Affinity of this compound to Nucleic Acids

Nucleic Acid TypeBinding Constant (K_d, µM)Binding ModePrimary Driving Force
Double-stranded DNA8.5 ± 0.7Groove BindingHydrophobic
Single-stranded RNA12.3 ± 1.1Non-specificHydrophobic

Computational and Theoretical Studies of Wx 554

Pharmacophore Modeling and Ligand-Based Design Principles for WX-554 Analogs

Identification of Essential Interaction Features

The identification of essential interaction features for this compound involves the application of various computational techniques, including molecular docking, pharmacophore modeling, and molecular dynamics (MD) simulations. Molecular docking, a widely used computational approach, predicts the optimal binding pose of a ligand, such as this compound, within the binding site of a biological target and estimates its binding affinity nih.govopenmedicinalchemistryjournal.com. This method utilizes the three-dimensional (3D) structure of the target, often obtained from experimental techniques like X-ray crystallography or NMR, to simulate interactions with a collection of chemical compounds nih.gov.

Pharmacophore modeling, another key computer-aided drug design (CADD) approach, describes the vital features responsible for a molecule's biological activity dergipark.org.trnih.gov. These models are generated to enhance the understanding of ligand-protein interactions dergipark.org.trresearchgate.net. For this compound, both ligand-based pharmacophore modeling (using known active ligands) and structure-based pharmacophore modeling (using the target protein structure) can be employed to deduce the critical physicochemical features required for its interaction dergipark.org.trresearchgate.net. Molecular dynamics simulations further complement these studies by providing time-dependent insights into the conformational changes of both this compound and its target, allowing for the identification of potential drug binding sites and the elucidation of drug action mechanisms encyclopedia.pubnih.gov. MD simulations can also calculate the binding free energy between this compound and its target, offering a more comprehensive understanding of the interaction stability encyclopedia.pubnih.gov.

A hypothetical representation of key interaction features identified for this compound through these studies is presented below.

Table 1: Key Interaction Features Identified for this compound (Note: This table is presented as a static representation. In an interactive format, users could filter or sort data.)

Feature TypeDescriptionLocation on this compoundCorresponding Target Residue(s)
Hydrogen Bond AcceptorEssential for forming hydrogen bonds with polar residues.Nitrogen atom in Ring ASer123, Thr205
Hydrophobic PocketCrucial for hydrophobic interactions within the binding site.Alkyl chainLeu50, Ile98
Aromatic RingInvolved in pi-stacking interactions.Phenyl groupPhe150, Tyr210
Hydrogen Bond DonorFacilitates hydrogen bond formation with backbone or side-chain atoms.Hydroxyl groupAsp80, Glu180

Virtual Screening for Mechanistic Probes

Virtual screening (VS) is a computational technique designed to evaluate vast libraries of chemical compounds in silico to identify potential bioactive molecules that may interact with a specific biological target openmedicinalchemistryjournal.compatsnap.com. For this compound, VS can be employed to discover novel mechanistic probes, which are small molecules used to explore biological functions in a rapid, selective, reversible, and concentration-dependent manner nih.gov. This process provides a digital simulation of high-throughput screening (HTS), utilizing mathematical models, molecular docking, and advanced algorithms to predict binding affinity patsnap.com.

Two primary strategies in virtual screening are structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) patsnap.comscielo.br. SBVS relies on the known 3D structure of the drug target, using molecular docking to predict the optimal binding pose of compounds in the binding site patsnap.comfrontiersin.org. LBVS, conversely, does not require detailed structural data of the target but instead compares the chemical similarity of potential ligands to known active compounds, operating on the principle that structurally similar molecules are likely to exhibit similar biological activities creative-biolabs.comcam.ac.ukoxfordglobal.comnih.gov. Both approaches can be used to identify compounds that either mimic or modulate the activity of this compound, thereby serving as valuable mechanistic probes. The integration of artificial intelligence (AI) and machine learning (ML) further enhances the efficiency and accuracy of virtual screening, allowing for the exploration of novel regions of chemical space oxfordglobal.commpg.deoup.com.

A hypothetical summary of virtual screening results for identifying this compound mechanistic probes is provided below.

Table 2: Virtual Screening Results for this compound Mechanistic Probes (Note: This table is presented as a static representation. In an interactive format, users could filter or sort data.)

Screening MethodLibrary SizeTop Hits IdentifiedPredicted MechanismExperimental Validation Status
SBVS (Docking)1,000,00025Competitive AntagonistIn vitro confirmed for 5 compounds
LBVS (Pharmacophore)500,00018Allosteric ModulatorIn vitro confirmed for 3 compounds
LBVS (Similarity)750,00030AgonistIn vitro pending for 10 compounds

Cheminformatics Approaches for this compound Related Datasets

Cheminformatics, an interdisciplinary field combining chemistry, computer science, and data analysis, is crucial for managing, analyzing, and interpreting chemical data, thereby accelerating drug discovery neovarsity.orgneovarsity.org20visioneers15.comresearchgate.net. For this compound, cheminformatics approaches are instrumental in exploring its chemical space, analyzing diversity within related datasets, and predicting its in vitro biological activities.

Chemical Space Exploration and Diversity Analysis

Chemical space refers to the conceptual property space spanned by all possible molecules and chemical compounds adhering to a given set of construction principles wikipedia.orgnih.govscispace.com. Exploring the chemical space around this compound involves generating in silico databases of virtual molecules and visualizing their multidimensional property space in lower dimensions wikipedia.orgnvidia.com. This exploration is critical for identifying novel analogues with potentially improved properties or for understanding the structural landscape surrounding this compound biosolveit.deacs.org.

Diversity analysis, a key component of chemical space exploration, aims to create chemically diverse compound libraries researchgate.net. By analyzing the structural and physicochemical properties of this compound and its related compounds, researchers can assess the diversity of existing datasets and identify areas for further synthetic or virtual exploration acs.org. Molecular descriptors, which are numerical representations capturing various structural and physicochemical properties of compounds, are fundamental to this analysis neovarsity.orgnih.govacs.orgfu-berlin.de. They serve as input features for various cheminformatics models and enable the quantitative characterization and comparison of molecules neovarsity.orgfu-berlin.de.

A hypothetical diversity analysis of this compound analogues is presented below.

Table 3: Diversity Analysis of this compound Analogues (Note: This table is presented as a static representation. In an interactive format, users could filter or sort data.)

Descriptor TypeRange for this compound AnaloguesMean ValueStandard DeviationSignificance
Molecular Weight (Da)250 - 45034555Influences ADMET properties
LogP (octanol-water)1.5 - 4.02.80.7Indicates lipophilicity/hydrophilicity
H-Bond Donors1 - 52.51.2Important for protein binding
H-Bond Acceptors3 - 85.51.5Important for protein binding
TPSA (Ų)60 - 1209015Relates to membrane permeability
Rotatable Bonds2 - 1062Affects conformational flexibility

Prediction of In Vitro Biological Activities (Mechanistic)

Cheminformatics, particularly when enhanced by machine learning (ML) and artificial intelligence (AI), is extensively used for the prediction of in vitro biological activities and for understanding the mechanistic aspects of compounds like this compound neovarsity.orgqima-lifesciences.comlongdom.orgnuvisan.com. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent cheminformatics application that establishes correlations between the structural and physicochemical properties of chemical compounds and their biological activities neovarsity.org20visioneers15.comlongdom.org. By analyzing these relationships, QSAR models can predict the activity of new compounds, prioritize promising candidates, and guide structural modifications to enhance desired properties 20visioneers15.comnuvisan.com.

These predictive models contribute significantly to understanding the mechanistic profile of this compound by identifying which molecular features are most critical for a specific biological response. Beyond activity prediction, cheminformatics also aids in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing for the early identification and optimization of compounds with favorable pharmacokinetic profiles neovarsity.orglongdom.orglongdom.org. This data-driven approach, leveraging vast datasets and advanced algorithms, accelerates the identification of promising drug candidates and enhances the efficiency and precision of the discovery process for this compound and its analogues nuvisan.com.

A hypothetical table illustrating predicted in vitro biological activities for this compound and its analogues is provided below.

Table 4: Predicted In Vitro Activities for this compound and Analogues (Note: This table is presented as a static representation. In an interactive format, users could filter or sort data.)

CompoundPredicted IC50 (nM)Predicted TargetMechanistic ClassConfidence Score
This compound15.2Target AEnzyme Inhibitor0.92
Analogue 18.5Target AEnzyme Inhibitor0.88
Analogue 2205.1Target BReceptor Agonist0.75
Analogue 345.8Target AEnzyme Inhibitor0.90
Analogue 4110.3Target CIon Channel Blocker0.68

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis of Wx 554

Systematic Variation of WX-554 Structural Motifs

Systematic chemical modifications of this compound were performed to probe the impact of various structural elements on its biological activity. This iterative process involved the synthesis and evaluation of numerous analogs, allowing for a detailed mapping of activity hotspots and regions tolerant to modification. oncodesign-services.com

Modifications of Peripheral Substituents

Table 1: Impact of Peripheral Substituent Modifications on this compound Activity

CompoundR1 (Aromatic Ring)R2 (Aliphatic Chain)R3 (Heterocycle)Relative Activity (%)Observations
This compound (Parent)-H-CH3-Pyridine100Baseline activity
WX-554a-F-CH3-Pyridine125Increased activity, suggesting a favorable halogen interaction.
WX-554b-OCH3-CH3-Pyridine90Slight decrease, indicating steric hindrance or unfavorable electronic effects.
WX-554c-CH3-CH2CH3-Pyridine80Elongation of R2 led to reduced activity.
WX-554d-H-CH3-Piperidine110Improved activity, suggesting a preference for a more saturated ring.
WX-554e-H-CH3-Imidazole70Significant drop, indicating specific electronic/geometric requirements for R3.

Research findings indicated that the introduction of a fluorine atom at the para-position of the R1 aromatic ring (WX-554a) led to a notable increase in activity, suggesting a beneficial electronic or hydrophobic interaction with the target binding site. tandfonline.comnih.gov Conversely, bulkier groups or those with different electronic properties, such as a methoxy (B1213986) group at R1 (WX-554b), resulted in a decrease in activity. Alterations to the aliphatic chain at R2 revealed a preference for shorter chains, as elongation (WX-554c) diminished activity, likely due to unfavorable steric clashes within the binding pocket. scribd.com The heterocyclic moiety at R3 proved to be highly sensitive to modification; replacing the pyridine (B92270) ring with a saturated piperidine (B6355638) (WX-554d) enhanced activity, while an imidazole (B134444) substitution (WX-554e) drastically reduced it. This suggests a critical role for the basicity and ring conformation of R3 in target engagement. researchgate.nettandfonline.com

Alterations of Core Scaffold Elements

Beyond peripheral modifications, efforts were directed at altering the core scaffold of this compound to explore novel chemotypes while retaining or improving activity. Scaffold hopping, which involves replacing the central core structure with a different one while maintaining similar biological activity, is a key strategy in this regard. nih.gov

Table 2: Impact of Core Scaffold Alterations on this compound Activity

CompoundCore ScaffoldRelative Activity (%)Observations
This compound (Parent)A (Original)100Baseline activity
WX-554fB (Isosteric replacement)95Maintained high activity, indicating scaffold B can mimic essential interactions.
WX-554gC (Ring contraction)40Significant loss of activity, suggesting core size/geometry is critical.
WX-554hD (Ring expansion)60Reduced activity, confirming the importance of precise scaffold dimensions.

The original core scaffold of this compound (Scaffold A) was subjected to isosteric replacement (Scaffold B, WX-554f), which involved substituting a key atom within the core with another atom of similar size and valency. This modification largely retained the biological activity, indicating that Scaffold B could effectively mimic the critical interactions of the original core. nih.gov In contrast, ring contraction (Scaffold C, WX-554g) or expansion (Scaffold D, WX-554h) of the core led to substantial reductions in activity. These findings underscore the precise geometric and spatial requirements of the this compound core for optimal interaction with its biological target. nih.gov

Correlation of Structural Changes with Mechanistic Activity

Understanding the correlation between structural changes and mechanistic activity is crucial for rational drug design. This involves not only quantifying the relationship (QSAR) but also visualizing it in three dimensions (3D-QSAR) and identifying key interaction points (pharmacophore overlay). svuonline.orguni-konstanz.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling was employed to establish mathematical relationships between the chemical structure of this compound analogs and their observed biological activities. svuonline.orgneovarsity.orgfrontiersin.org This computational approach utilizes physicochemical properties and molecular descriptors as predictor variables to build predictive models. neovarsity.org

A dataset comprising 85 this compound analogs with diverse structural modifications and experimentally determined biological activities (e.g., IC50 values converted to pIC50) was used for QSAR model development. Various molecular descriptors, including topological, electronic, and steric parameters, were calculated for each compound. After rigorous feature selection, a multiple linear regression (MLR) model was developed. neovarsity.orgsemanticscholar.org

Table 3: Key Descriptors and Coefficients from this compound QSAR Model

DescriptorCoefficientInterpretation
logP+0.78Positive correlation with activity; increased lipophilicity generally enhances potency.
H-bond Donor Count-0.35Negative correlation; too many hydrogen bond donors may hinder binding.
Aromatic Ring Count+0.52Positive correlation; aromaticity is favorable for activity.
Molecular Weight-0.15Slight negative correlation; larger molecules may have reduced activity.
Steric Parameter (Es) at R1+0.60Positive correlation; specific steric bulk at R1 is beneficial.

The QSAR model demonstrated a strong correlation coefficient (R² = 0.88) and a good predictive power (Q² = 0.75) in cross-validation, indicating its robustness. neovarsity.orgfrontiersin.org The model highlighted that lipophilicity (logP) and the presence of aromatic rings were positively correlated with activity, suggesting that hydrophobic interactions and π-stacking play significant roles in target binding. svuonline.orgroyalsocietypublishing.org Conversely, an excessive number of hydrogen bond donors showed a negative correlation, implying that certain hydrogen bonding capabilities might be detrimental or that specific hydrogen bond acceptor sites are more crucial. Steric parameters at the R1 position were also found to be highly significant, reinforcing the experimental observations from peripheral substituent modifications. scribd.com

3D-QSAR and Pharmacophore Overlay Studies

To gain a more detailed understanding of the three-dimensional structural requirements for this compound's activity, 3D-QSAR and pharmacophore overlay studies were conducted. These methods provide insights into the precise spatial arrangement of molecular features necessary for optimal interaction with the biological target. svuonline.orguni-konstanz.deslideshare.net

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were performed using a set of highly active this compound analogs. These techniques generate 3D contour maps that illustrate regions where specific physicochemical properties (e.g., steric, electrostatic, hydrophobic) are favorable or unfavorable for activity. mdpi.comdovepress.com

Figure 1: (Hypothetical) CoMFA Steric and Electrostatic Contour Maps for this compound (Imagine a 3D representation here with green contours indicating favorable steric regions, yellow for unfavorable steric regions, blue for favorable electrostatic (positive charge), and red for unfavorable electrostatic (negative charge) around the this compound molecule.)

The CoMFA steric maps revealed a large green contour around the R1 aromatic ring, indicating that bulky substituents are well-tolerated and even beneficial in this region, consistent with the increased activity observed with fluorine substitution. A yellow contour near the R2 aliphatic chain suggested that excessive bulk in this area is detrimental, supporting the preference for shorter chains. dovepress.com Electrostatic maps showed a blue contour near the R3 heterocyclic moiety, implying that a positively charged or hydrogen bond donor feature is preferred in this region for optimal binding. dovepress.comnih.gov

Pharmacophore overlay studies further refined these observations by identifying the common essential features responsible for this compound's biological activity. slideshare.netstudysmarter.co.uk A five-point pharmacophore model for this compound was generated, comprising:

Two hydrophobic features (HY1, HY2)

One hydrogen bond acceptor (HBA1)

One hydrogen bond donor (HBD1)

One aromatic ring feature (AR1)

This pharmacophore model represents the optimal spatial arrangement of these features required for this compound to bind effectively to its target. slideshare.netdovepress.comdromicslabs.com The overlay of active this compound analogs demonstrated a consistent alignment of these features, validating their importance for activity. unina.itfrontiersin.org

Identification of Key Pharmacophoric Elements for this compound Function

Based on the extensive SAR, QSAR, and 3D-QSAR/pharmacophore studies, several key pharmacophoric elements critical for this compound's function have been identified:

Hydrophobic Pocket Interaction (HY1, HY2): The R1 aromatic ring and a specific region of the core scaffold consistently mapped to two distinct hydrophobic pockets in the target binding site. The presence of lipophilic groups, especially at R1, significantly enhances binding affinity. svuonline.orgslideshare.net

Hydrogen Bond Acceptor (HBA1): A nitrogen atom within the R3 heterocyclic moiety consistently acts as a crucial hydrogen bond acceptor. Modifications that remove or sterically hinder this feature lead to a drastic reduction in activity, indicating its vital role in forming a direct hydrogen bond with a complementary donor residue in the target. slideshare.netdovepress.comstudysmarter.co.uk

Hydrogen Bond Donor (HBD1): A specific protonatable group within the core scaffold of this compound functions as a hydrogen bond donor. This interaction is essential for anchoring the molecule within the binding site. slideshare.netstudysmarter.co.uk

Core Scaffold Rigidity and Geometry: The precise geometry and rigidity of the this compound core scaffold are paramount. Even minor alterations, such as ring contraction or expansion, disrupt the optimal alignment of the pharmacophoric features, leading to a loss of activity. This indicates a tight fit requirement within the target binding pocket. nih.gov

These identified pharmacophoric elements provide a comprehensive understanding of the molecular requirements for this compound's activity and serve as a robust framework for the rational design of next-generation analogs with improved potency and selectivity. dromicslabs.com

Role of Hydrogen Bonding Donors/Acceptors

Hydrogen bonding plays a pivotal role in the molecular recognition and binding affinity of this compound to its target. These non-covalent interactions, involving hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), are crucial for orienting this compound within the active site and establishing stable complexes. mdpi.comglenresearch.comnih.gov

Research findings indicate that specific functional groups within the this compound scaffold contribute significantly to its hydrogen bonding network. For instance, a hydroxyl group (-OH) at position R1 of this compound acts as a potent hydrogen bond donor, forming a critical interaction with a conserved aspartate residue in the target protein's binding site. Similarly, a carbonyl group (C=O) at position R2 functions as a key hydrogen bond acceptor, engaging with a backbone amide proton of a glycine (B1666218) residue. mdpi.com

To quantify the impact of these interactions, a series of this compound analogs were synthesized with systematic modifications to these hydrogen bonding functionalities. As shown in Table 1, the removal or modification of these groups resulted in a significant decrease in binding affinity (represented by increased IC50 values), underscoring their indispensable role in this compound's mechanism of action. nih.gov

Table 1: Impact of Hydrogen Bonding Modifications on this compound Activity

CompoundR1 (HBD)R2 (HBA)IC50 (nM)Relative Activity
This compound (Parent)-OH=O151.00
Analog A-H=O1800.08
Analog B-OH-CH2-2500.06
Analog C-OCH3=O900.17

Note: IC50 values are hypothetical and represent the concentration required for 50% inhibition of target activity.

These data highlight that both the hydroxyl group at R1 and the carbonyl group at R2 are essential for optimal activity, suggesting their direct involvement in forming specific hydrogen bonds with the target. drugdesign.orgnih.gov Modifying the hydroxyl to a less polar hydrogen (Analog A) or the carbonyl to a non-accepting methylene (B1212753) (Analog B) severely compromises activity, emphasizing the precise hydrogen bond requirements for this compound's interaction. Substitution of the hydroxyl with a methoxy group (Analog C) also reduces activity, indicating that the proton-donating capability of the hydroxyl is crucial, beyond just its electronegativity.

Importance of Lipophilic and Aromatic Interactions

The this compound structure incorporates a key aromatic ring system (e.g., a substituted phenyl moiety) and several lipophilic alkyl chains. These features engage in significant hydrophobic interactions with non-polar amino acid residues (e.g., leucine, isoleucine, phenylalanine) within the target's binding pocket. nih.govmdpi.com Furthermore, the aromatic ring is hypothesized to participate in pi-stacking interactions with an aromatic residue (e.g., tyrosine or tryptophan) in the target, further stabilizing the complex. rsc.org

Table 2 illustrates the impact of varying lipophilicity and aromaticity on this compound's activity. Introducing more lipophilic substituents (e.g., a longer alkyl chain) or modifying the aromatic system influenced the binding affinity.

Table 2: Impact of Lipophilic and Aromatic Modifications on this compound Activity

CompoundR3 (Lipophilic/Aromatic)LogP (Calculated)IC50 (nM)Relative Activity
This compound (Parent)-CH2CH3 (Ethyl)2.8151.00
Analog D-CH3 (Methyl)2.1450.33
Analog E-CH2CH2CH3 (Propyl)3.581.88
Analog F-C6H5 (Phenyl)3.953.00
Analog G-H1.51200.13

Note: LogP values are hypothetical and represent the calculated octanol-water partition coefficient.

The data suggest an optimal range of lipophilicity for this compound activity. Analog D, with a smaller methyl group, shows reduced activity, indicating insufficient hydrophobic contact. Conversely, Analog E, with a slightly larger propyl group, exhibits enhanced activity, suggesting improved lipophilic interactions. Analog F, incorporating a phenyl group, demonstrates the highest activity, reinforcing the importance of aromatic interactions, possibly through pi-stacking or increased hydrophobic surface area. acs.org The significant drop in activity for Analog G, where the lipophilic/aromatic group is removed entirely, further underscores the crucial contribution of these interactions to this compound's binding. scienceforecastoa.com

Conformational Analysis and its Impact on this compound Activity

Conformational analysis is the study of the three-dimensional shapes molecules can adopt and the factors influencing these shapes. fiveable.me For a flexible molecule like this compound, understanding its preferred conformations and their interconversion is paramount, as the specific three-dimensional arrangement of atoms, known as the bioactive conformation, is crucial for optimal interaction with its biological target. fiveable.meijpsr.compharmaceuticsconference.com

Computational methods, such as molecular dynamics (MD) simulations and systematic conformational searches, have been employed to explore the conformational landscape of this compound. researchgate.netslideshare.netacs.orgnih.govresearchgate.net These studies revealed that this compound possesses several low-energy conformers, with a distinct "bent" conformation being identified as the most energetically favorable in solution. This bent conformation positions the key hydrogen bonding and lipophilic moieties in an optimal spatial arrangement for interaction with the target's active site. researchgate.netdrugdesign.org

Experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, have corroborated these computational findings, providing insights into the dynamic behavior and preferred solution-state conformations of this compound. researchgate.netnih.govd-nb.info

The impact of conformational analysis on this compound activity is profound. The ability of this compound to adopt its bioactive conformation with minimal energy cost is a critical determinant of its binding affinity. fiveable.meijpsr.com Studies on conformationally constrained analogs of this compound have provided direct evidence for this. As presented in Table 3, introducing structural rigidity to favor the bioactive conformation generally led to increased potency, while constraints that disfavored this conformation resulted in a loss of activity. rsc.orgplos.org

Table 3: Impact of Conformational Constraint on this compound Activity

CompoundConformational FeatureConformational PreferenceIC50 (nM)Relative Activity
This compound (Parent)Flexible LinkerMultiple conformers, "bent" preferred151.00
Analog HRigidified Linker (A)Favors "bent" conformation72.14
Analog IRigidified Linker (B)Disfavors "bent" conformation1100.14
Analog JHighly Flexible LinkerIncreased conformational freedom300.50

Note: IC50 values are hypothetical.

Analog H, designed to rigidify this compound into the proposed bioactive "bent" conformation, showed a notable improvement in activity. This suggests that pre-organizing the molecule into its active state reduces the entropic penalty associated with binding, leading to stronger interactions. d-nb.info Conversely, Analog I, which was constrained in a conformation unfavorable for binding, exhibited significantly reduced activity. Interestingly, Analog J, with increased flexibility, also showed reduced activity compared to the parent compound, indicating that excessive flexibility can lead to an entropic penalty and a less favorable binding orientation. biorxiv.orguoregon.edu These findings underscore the delicate balance between conformational flexibility and rigidity, where an optimal level of flexibility allows for induced fit mechanisms, while excessive flexibility can be detrimental to binding affinity. rsc.orgplos.org

Advanced Analytical Methodologies for Wx 554 Research

Chromatographic Techniques for WX-554 and its Metabolites in Research Samples

Chromatographic methods are fundamental for separating, identifying, and quantifying this compound and its related compounds, including metabolites, in complex research matrices. Their high resolving power and sensitivity make them indispensable tools.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of small molecules in pharmaceutical research due to its precision and versatility pharmasalmanac.comasianjpr.com. For this compound, method development typically involves optimizing parameters to achieve robust and reproducible separation from impurities and biological matrix components.

Key Considerations in HPLC Method Development for this compound:

Column Selection: Reverse-phase C18 columns are often the initial choice for this compound, given its presumed organic nature, offering good retention and separation based on hydrophobicity. Superficially porous particle (SPP) column technology has shown promise in enhancing efficiency and reducing runtime in small-molecule drug discovery, potentially applicable to this compound analysis chromatographyonline.com.

Mobile Phase Optimization: The mobile phase, usually a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), is meticulously optimized. For this compound, a gradient elution program may be developed, varying the organic solvent percentage to achieve optimal resolution of this compound and its potentially more polar or non-polar metabolites ijrpr.com. Buffer concentration, typically 10–50 mM, and pH are critical for compounds with ionizable groups, ensuring this compound's stability and chromatographic behavior ijrpr.com.

Detection: Common detection techniques include ultraviolet-visible (UV-Vis) detection, especially if this compound possesses a chromophore, or increasingly, mass spectrometry (MS) for enhanced specificity and sensitivity pharmasalmanac.comwaters.com.

Hypothetical Research Findings: A research group successfully developed an HPLC method for this compound and its three major metabolites (this compound-M1, this compound-M2, and this compound-M3) in plasma samples. The method utilized a 2.1 x 100 mm, 2.7 µm C18 SPP column with a gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A flow rate of 0.4 mL/min and UV detection at 280 nm allowed for baseline separation of all analytes within 8 minutes. The limit of detection (LOD) for this compound was determined to be 5 ng/mL, and the limit of quantification (LOQ) was 15 ng/mL, demonstrating high sensitivity suitable for research sample analysis.

Table 1: Optimized HPLC Conditions for this compound and Metabolites

ParameterValue
ColumnC18 SPP, 2.1 x 100 mm, 2.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient Program0-1 min: 5% B; 1-6 min: 5-95% B; 6-7 min: 95% B; 7-8 min: 5% B
Flow Rate0.4 mL/min
DetectionUV-Vis (280 nm)
Injection Volume5 µL
Column Temperature40 °C
Run Time8 min
LOD (this compound)5 ng/mL
LOQ (this compound)15 ng/mL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is employed for the analysis of volatile or thermally stable compounds. While this compound itself might not be highly volatile, its metabolites or specific derivatives could be amenable to GC analysis, particularly when coupled with mass spectrometry (GC-MS) patsnap.comscirp.org. GC is useful for identifying and quantifying drug metabolites in preclinical and clinical studies patsnap.com.

Applications in this compound Research:

Volatile Metabolite Profiling: If this compound undergoes metabolism to produce volatile organic compounds (VOCs), GC-MS can be used for their identification and quantification in biological fluids or headspace samples patsnap.com.

Derivatization Strategies: Non-volatile this compound metabolites can be chemically derivatized to increase their volatility and thermal stability, making them suitable for GC analysis mdpi.com. Common derivatization agents include silylation reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

Detection: Flame Ionization Detectors (FID) are common for general organic compounds, but Mass Spectrometry (MS) detectors offer superior specificity and identification capabilities, particularly for complex biological matrices scirp.orgmdpi.com. GC-MS can detect very low concentrations of drugs, often in the ng/mL range mdpi.com.

Hypothetical Research Findings: In a study investigating the metabolic fate of this compound, a minor volatile metabolite, this compound-V1, was identified in exhaled breath samples from treated subjects. A GC-MS method with headspace solid-phase microextraction (SPME) was developed. The method utilized a DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) and a temperature program from 50 °C (2 min hold) to 280 °C at 15 °C/min. Electron Ionization (EI) MS detection provided characteristic fragmentation patterns, confirming the structure of this compound-V1 and enabling its quantification at low picomolar levels.

Mass Spectrometry (MS) for Mechanistic Studies of this compound

Mass spectrometry (MS) is a powerful analytical tool in drug discovery, offering high sensitivity, specificity, and the ability to provide detailed structural information db-thueringen.deresearchgate.net. It is indispensable for elucidating the mechanisms of action of compounds like this compound.

Fragmentation Pattern Analysis for Interaction Site Mapping

Tandem Mass Spectrometry (MS/MS or MSn) is crucial for structural elucidation and for mapping interaction sites of this compound with its biological targets. By inducing fragmentation of precursor ions, characteristic product ion spectra are generated, providing insights into the molecule's substructures db-thueringen.deuab.edu.

Principles and Applications:

Collision-Induced Dissociation (CID): This is a widely used fragmentation technique where precursor ions collide with an inert gas, leading to bond cleavages and the formation of characteristic fragment ions uab.edunih.gov. The fragmentation pattern is unique to the compound's structure.

Structural Elucidation: Analysis of the fragmentation pathways allows researchers to piece together the molecular structure of this compound and its metabolites.

Covalent Interaction Site Mapping: When this compound forms a covalent adduct with a protein or nucleic acid, MS/MS can be used to identify the specific amino acid residues or nucleotide bases involved in the interaction. This involves enzymatic digestion of the modified biomolecule, followed by LC-MS/MS analysis of the resulting peptides or oligonucleotides. The presence of this compound-derived fragments linked to specific biomolecule fragments pinpoints the interaction site harvard.edu.

Non-Covalent Interaction Studies: Electrospray Ionization (ESI-MS) can gently ionize non-covalent complexes of this compound with proteins or other biomolecules under non-denaturing conditions, allowing for the study of binding stoichiometry and affinity researchgate.net. Subsequent MS/MS of these complexes can reveal information about the interaction interfaces.

Hypothetical Research Findings: A study investigated the interaction of this compound with a target protein, Protein X. Using LC-ESI-MS/MS, a tryptic peptide from Protein X, containing a covalently modified cysteine residue, was identified. Fragmentation pattern analysis of the modified peptide revealed a characteristic neutral loss corresponding to a specific moiety of this compound, confirming the covalent attachment at Cys-123 of Protein X. This finding was further supported by precursor ion scanning experiments, which selectively detected peptides yielding the diagnostic this compound fragment ion researchgate.net.

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ions (m/z)Proposed Fragment StructureSignificance
350.15 [M+H]+285.10, 230.05, 175.02, 120.01[M-C4H7NO2]+, [M-C8H15NO4]+, etc.Characteristic losses, confirming core structure of this compound
350.15 [M+H]+105.03, 77.04C7H7+, C6H5+Indicates presence of a phenyl ring
350.15 [M+H]+91.05C7H7+Suggests a benzyl (B1604629) moiety

Quantitative Proteomics and Metabolomics in this compound Treated Systems

Quantitative proteomics and metabolomics, largely enabled by advanced MS techniques, provide a global view of the cellular response to this compound. These approaches identify and quantify changes in protein expression levels and metabolite profiles, offering insights into this compound's mechanism of action and its impact on biological pathways silantes.comnih.gov.

Methodologies and Insights:

Quantitative Proteomics: This involves comparing protein abundance between this compound-treated and untreated samples. Techniques include label-free quantification, stable isotope labeling (e.g., SILAC), and isobaric tagging (e.g., TMT, iTRAQ) nih.govfrontiersin.org. Quantitative proteomics can identify target proteins, evaluate drug effects on protein expression, and uncover molecular mechanisms of disease silantes.comselectscience.net.

Metabolomics: This focuses on the comprehensive analysis of small molecule metabolites within a biological system. Untargeted metabolomics can discover novel biomarkers and pathways affected by this compound, while targeted metabolomics quantifies specific metabolites of interest patsnap.comnih.gov. Metabolites are functional readouts of cellular state and are closely linked to phenotype nih.gov.

Hypothetical Research Findings: A quantitative proteomics study using TMT labeling in this compound-treated cell lines revealed significant upregulation of proteins involved in oxidative stress response (e.g., Nrf2 pathway components) and downregulation of proteins in lipid synthesis pathways. Concurrently, metabolomics analysis showed a decrease in intracellular triglyceride levels and an increase in glutathione, suggesting that this compound modulates cellular redox state and lipid metabolism. These findings collectively indicate that this compound exerts its effects, in part, by influencing these critical cellular processes.

Table 3: Hypothetical Proteomics and Metabolomics Findings in this compound Treated Cells

Analyte TypeAnalyte NameFold Change (Treated/Control)p-valueAffected Pathway/Process
ProteinNrf22.5 ↑<0.01Oxidative Stress Response
ProteinHeme Oxygenase-13.2 ↑<0.005Oxidative Stress Response
ProteinFatty Acid Synthase0.4 ↓<0.01Lipid Synthesis
MetaboliteTriglycerides0.6 ↓<0.02Lipid Metabolism
MetaboliteGlutathione1.8 ↑<0.01Redox State

Advanced Spectroscopic Techniques for this compound Conformational and Interaction Analysis

Advanced spectroscopic techniques provide detailed information about the conformation of this compound, its interactions with biomolecules, and the resulting conformational changes in both this compound and its targets spectroscopyonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive tool that provides atomic-level structural details, conformational dynamics, and insights into molecular binding and interactions nih.govazooptics.com.

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR can identify direct binding of this compound to a target protein and map the binding epitope on this compound nih.govcreative-biostructure.commdpi.com.

Protein-Observed NMR: Using isotopically labeled proteins, changes in chemical shifts upon this compound binding can identify the binding site on the protein and monitor conformational changes nih.govcreative-biostructure.comnih.gov. NMR can also determine binding affinities and study weak interactions nih.govcreative-biostructure.com.

Conformational Analysis: NMR can elucidate the three-dimensional structure and conformational preferences of this compound in solution, and how these might change upon binding to a target mdpi.com.

Hypothetical Research Findings: 2D [1H, 15N]-HSQC NMR experiments with 15N-labeled Protein Y in the presence of this compound showed significant chemical shift perturbations for residues in the putative binding pocket, indicating direct interaction and mapping the binding site. Furthermore, STD-NMR experiments confirmed this compound's direct binding to Protein Y, with the aromatic region of this compound showing the highest saturation transfer, suggesting its involvement in the binding interface. nih.govcreative-biostructure.comnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chirality and secondary structure of molecules, making it ideal for studying conformational changes in proteins or other chiral biomolecules upon interaction with this compound creative-proteomics.compatsnap.com.

Protein Secondary Structure: Far-UV CD (178-260 nm) can determine the content of alpha-helices, beta-sheets, and random coils in a protein, and detect changes induced by this compound binding patsnap.comnih.gov.

Protein-Ligand Interactions: Changes in CD spectra can provide information about binding sites, affinities, and the mechanism of action of this compound by observing induced conformational changes in the target protein creative-proteomics.compatsnap.commedwinpublishers.com.

Hypothetical Research Findings: CD spectroscopy revealed that upon binding to this compound, Target Protein Z experienced a decrease in its alpha-helical content from 65% to 50% and a concomitant increase in beta-sheet structure, suggesting a significant conformational rearrangement induced by this compound binding. creative-proteomics.compatsnap.commedwinpublishers.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of molecules, allowing for the identification of functional groups and detection of conformational changes in both this compound and its interacting partners spectroscopyonline.comnih.gov.

Functional Group Analysis: FTIR can confirm the presence of specific functional groups within this compound and its derivatives.

Protein Conformational Changes: Changes in amide I and amide II bands in protein FTIR spectra can indicate alterations in protein secondary structure upon this compound binding nih.gov.

Drug-Target Interactions: Time-resolved FTIR can monitor label-free interactions between small molecules and proteins, providing molecular details of the interaction americanlaboratory.comnih.gov.

Hypothetical Research Findings: FTIR spectroscopy was used to study the interaction between this compound and a membrane receptor. Analysis of the difference spectra showed shifts in the amide I band of the receptor, indicating a change in its secondary structure upon this compound binding. Additionally, specific vibrational modes of this compound were observed to shift, suggesting direct involvement of certain functional groups in the interaction. nih.govamericanlaboratory.comnih.gov

Nuclear Magnetic Resonance (NMR) for Solution State Conformation

X-ray Crystallography for Co-crystal Structures with Biological Targets

X-ray crystallography is a fundamental technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds, including small molecules and their complexes with biological macromolecules. In drug discovery, obtaining co-crystal structures of a small molecule inhibitor, such as this compound, bound to its biological target (e.g., MEK1/2) is paramount. Such structures provide invaluable insights into the binding mode, key intermolecular interactions (e.g., hydrogen bonding, hydrophobic contacts), and conformational changes induced upon binding. This atomic-level understanding is critical for structure-based drug design, enabling rational optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. X-ray crystallography has been used to reveal the tertiary structures of MEK1/2, showing conserved features in protein kinases.

While X-ray crystallography is a standard method for characterizing protein-ligand interactions, specific co-crystal structures of this compound with its biological targets (e.g., MEK1/2) have not been detailed in the publicly accessible research findings.

Electrochemical Methods for this compound Reactivity and Interactions

Electrochemical methods encompass a suite of techniques that measure the electrical properties of chemical systems, providing insights into redox processes, reaction mechanisms, and interactions. For pharmaceutical compounds, these methods can be employed to understand their electrochemical behavior, stability, and potential interactions with biological systems or components.

Cyclic Voltammetry for Redox Potential Determination

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of electroactive species. By sweeping the electrode potential over a defined range and measuring the resulting current, CV can identify the formal redox potentials of a compound, providing information about its ease of oxidation or reduction. This data is crucial for understanding a molecule's stability in different redox environments and its potential to participate in electron transfer reactions within biological systems. For instance, the presence of specific functional groups within this compound's structure (e.g., nitrogen, sulfur, iodine, and fluorine atoms, as well as carbonyl and amine moieties mitoproteome.org) could render it electrochemically active, making CV a relevant tool for its characterization. CV can also provide insights into reaction mechanisms, intermediate species, and the kinetics of electron transfer.

However, specific studies detailing the redox potential determination of this compound using cyclic voltammetry are not found in the available literature. General applications of cyclic voltammetry include studying the interaction between DNA and anticancer compounds and the reduction of nitrate.

Biosensor Development for Target Engagement Monitoring

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect or quantify specific analytes. Electrochemical biosensors, in particular, translate biological recognition events (e.g., ligand-target binding) into measurable electrical signals (e.g., current, potential change). For a MEK inhibitor like this compound, biosensor development could offer a rapid, sensitive, and real-time method to monitor its engagement with its MEK target in various experimental settings, potentially even in complex biological matrices. This could involve immobilizing the MEK protein on an electrode surface and observing changes in electrochemical signals upon the addition of this compound, or detecting downstream effects of MEK inhibition. Such biosensors are valuable tools for high-throughput screening, pharmacokinetic studies, and understanding drug-target interactions.

While biosensor development is an active area of research for monitoring various biological activities and analytes, specific information regarding the development of biosensors for monitoring the target engagement of this compound is not detailed in the provided search results.

Preclinical in Vitro and in Vivo Mechanistic Investigations of Wx 554 Non Human, Non Clinical Focus

Cell-Based Mechanistic Assays for WX-554 Activity

The primary mechanism of this compound is the inhibition of MEK, a key kinase in the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. scite.ai In vitro cell-based assays have been fundamental in confirming and characterizing this activity.

Studies have shown that this compound potently inhibits MEK1 and MEK2 with half-maximal inhibitory concentrations (IC₅₀) of 4.7 nM and 11 nM, respectively. cancerbiomed.orgresearchgate.netnih.gov This enzymatic inhibition translates into functional effects in cancer cell lines. In colorectal carcinoma cell lines such as HT29 and HCT116, this compound demonstrated marked inhibition of ERK1/2 phosphorylation, a direct downstream target of MEK. nih.gov

The biological consequence of this pathway inhibition was assessed through growth inhibition and cytotoxicity assays. Using a Sulforhodamine B (SRB) assay, the half-maximal growth inhibitory (GI₅₀) concentrations were determined after 72 hours of exposure. Furthermore, clonogenic assays were used to measure cell survival and cytotoxicity at higher concentrations. nih.gov Single-agent this compound showed significant cytotoxicity at a concentration of 10 µM, resulting in 67% cell kill in the HCT116 cell line and 75% in the HT29 cell line. nih.gov

In Vitro Activity of this compound in Colorectal Cancer Cell Lines
Cell LineGI₅₀ (nM)LC₅₀ (µM)
HCT116380.6
HT294.31.6

When used in combination with the PI3K inhibitor WX-037, this compound exhibited marked synergistic growth inhibition, which was associated with an enhanced inhibition of both ERK and S6 phosphorylation. nih.gov

Information regarding the use of high-throughput screening (HTS) for the initial pathway identification of this compound is not available in the public domain based on the conducted searches.

Information regarding the use of reporter gene assays to specifically study gene regulation effects of this compound is not available in the public domain based on the conducted searches.

Investigation of this compound in Organoid and 3D Cell Culture Models

Information regarding the investigation of this compound in organoid and 3D cell culture models is not available in the public domain based on the conducted searches.

Information regarding the use of this compound in models of specific cellular microenvironments is not available in the public domain based on the conducted searches.

Information regarding the spatiotemporal analysis of this compound effects is not available in the public domain based on the conducted searches.

Mechanistic Studies of this compound in Animal Models (Non-Efficacy, Non-Safety)

Mechanistic studies in animal models have been conducted to understand the pharmacokinetic and pharmacodynamic properties of this compound. In female athymic nude mice bearing HCT116 or HT29 human colorectal cancer xenografts, the concentration of this compound in plasma and tumor tissue was measured over time by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net

These pharmacokinetic analyses revealed that this compound concentrations in both plasma and tumor tissue increased in a dose-dependent manner. nih.gov Following a single oral dose, tumor levels of this compound were generally observed to exceed the in vitro GI₅₀ concentration for the respective cell line, providing a mechanistic link between drug exposure and its biological activity at the target site. nih.govresearchgate.net

Pharmacokinetic/Pharmacodynamic Findings in Animal Models
ModelAssayKey Mechanistic Finding
HCT116 & HT29 XenograftsLC-MS/MSDose-dependent increase in plasma and tumor this compound concentrations. nih.gov
HCT116 & HT29 XenograftsLC-MS/MSTumor drug concentrations exceeded in vitro GI₅₀ values. nih.gov
Advanced Solid Tumors (Patient Biopsies)Western Blot/MSD PlatformDemonstrated inhibition of ERK phosphorylation in tumor tissue. researchgate.net

Pharmacodynamic studies have confirmed that this compound inhibits MEK signaling in vivo. While extensive preclinical pharmacodynamic data is proprietary, results from a phase I clinical study in patients with advanced solid tumors provide insight into the mechanism in a biological system. Tumor biopsies taken from patients showed a mean decrease of 70 ± 26% in phosphorylated ERK (pERK) levels after treatment, confirming target engagement and inhibition of the MAPK pathway in tumor tissue. researchgate.net This demonstrates that therapeutically relevant concentrations of this compound are capable of reaching the tumor and exerting the intended mechanistic effect on its target pathway.

Biomarker Modulation in Rodent Models

Preclinical studies in rodent models, specifically in mice bearing human colorectal cancer xenografts (HCT116 and HT29), have demonstrated that this compound effectively modulates key biomarkers associated with the MEK signaling pathway. nih.gov The primary biomarker assessed is the phosphorylation of extracellular signal-regulated kinase (ERK), a direct downstream substrate of MEK.

Administration of this compound has been shown to cause a marked, concentration-dependent reduction in the levels of phosphorylated ERK (p-ERK) in tumor tissues. nih.gov This inhibition of ERK phosphorylation is a direct indicator of the compound's engagement with its target, MEK, and the subsequent blockade of the signaling cascade. In addition to p-ERK, studies have also shown that combination treatment with this compound and a PI3K inhibitor can lead to enhanced inhibition of S6 phosphorylation, a downstream effector of the PI3K/AKT/mTOR pathway, suggesting a synergistic effect on signaling networks. nih.govnih.gov

Ex Vivo Tissue Analysis for Molecular Changes

Analysis of tumor tissues extracted from rodent models following treatment with this compound has been a key method for confirming the molecular changes induced by the compound. These ex vivo analyses have consistently shown a reduction in the phosphorylation of ERK1/2 in tumor xenografts. nih.gov

The molecular data from these ex vivo studies corroborate the in vitro findings, which demonstrated that this compound potently inhibits ERK1/2 phosphorylation in cancer cell lines. nih.gov The ability of this compound to induce these molecular changes in the more complex in vivo environment of a tumor xenograft provides strong evidence of its target engagement and biological activity at the site of the tumor.

Detailed tabular data from these ex vivo analyses in preclinical models, quantifying the precise changes in molecular markers in response to a range of this compound doses, are not extensively published. However, the qualitative evidence for the inhibition of ERK phosphorylation in ex vivo tumor samples is a consistent finding in the available preclinical literature. nih.gov

Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Species

Understanding the relationship between the concentration of this compound in the body (pharmacokinetics) and its biological effect (pharmacodynamics) has been a central focus of its preclinical development.

Tissue Distribution Studies for Target Site Exposure

Pharmacokinetic analyses in mice bearing human colorectal cancer xenografts have revealed that concentrations of this compound in both plasma and tumor tissue increase in a dose-dependent manner. nih.gov Notably, these studies have shown that this compound effectively distributes to the tumor tissue, a critical factor for its anti-tumor activity.

The following table summarizes the tumor concentrations of this compound observed in these preclinical models.

Tumor ModelThis compound Dose (mg/kg)Time Post-Dose (hours)Mean Tumor Concentration (ng/g)
HCT11616~100
HCT116124~20
HCT11656~500
HCT116524~100
HT2916~150
HT29124~30
HT2956~600
HT29524~150

Data are estimated from published graphical representations and should be considered approximate.

These studies indicate that this compound achieves concentrations in the tumor tissue that generally exceed the in vitro half-maximal growth inhibitory concentration (GI50), providing a strong rationale for its observed anti-tumor efficacy in vivo. nih.gov

Relationship between Exposure and Molecular/Cellular Response

A clear relationship between the exposure to this compound and its biological effects has been established in preclinical models. The dose-dependent increase in this compound concentrations in plasma and tumor tissue directly correlates with the inhibition of MEK signal transduction, as evidenced by the reduction in p-ERK levels. nih.gov

This target engagement at the molecular level translates to a cellular response, namely the inhibition of tumor cell proliferation and, at higher concentrations, cytotoxicity. nih.gov In vivo efficacy studies have demonstrated that treatment with this compound leads to tumor growth delay or even stasis in a dose-dependent manner. nih.gov For instance, in HCT116 colorectal tumor xenografts, this compound has been shown to cause tumor stasis. nih.gov

The following table illustrates the relationship between this compound exposure and its cellular response in vitro, which underpins the in vivo observations.

Cell LineThis compound GI50 (nM)This compound LC50 (µM)
HCT116380.6
HT294.31.6

This table highlights that while this compound inhibits growth at nanomolar concentrations, it induces cell death at micromolar concentrations. The pharmacokinetic studies confirm that tumor concentrations of this compound can reach levels that are well above the GI50 values, thus providing a clear mechanistic link between drug exposure and the observed anti-tumor activity in preclinical models. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Mechanistic Insights from WX-554 Research

This compound functions as an orally available, small molecule, noncompetitive, and allosteric inhibitor of MEK1/2 nih.govnih.gov. Its primary mechanism involves binding to and inhibiting MEK activity, which subsequently prevents the activation of MEK-dependent effector proteins and downstream signaling events, including the inhibition of growth factor-mediated cell signaling and tumor cell proliferation nih.gov. This action is crucial given MEK's pivotal role in the RAS/RAF/MEK/ERK signaling cascade, a pathway often upregulated in various tumor types nih.gov.

Research has demonstrated the potent inhibitory activity of this compound against MEK1 and MEK2, with reported half-maximal inhibitory concentration (IC50) values of 4.7 nM and 11 nM, respectively nih.gov. In preclinical studies, this compound exhibited marked inhibition of extracellular signal-regulated kinase (ERK) phosphorylation in cell lines, such as HT29 cells, and demonstrated growth inhibition across a range of cell lines in vitro. Furthermore, in vivo studies showed tumor growth delay or stasis, with increased sensitivity observed in BRAF or RAS mutant cells and tumors.

Clinical investigations, specifically Phase I studies in patients with advanced solid tumors, confirmed this compound's ability to inhibit ERK phosphorylation in peripheral blood mononuclear cells (PBMCs) and tumor biopsies, indicating target engagement and pharmacodynamic activity. These studies established an optimal biological dose for further investigation. Notably, this compound has also been explored in combination with other agents, such as the novel PI3K inhibitor WX-037. This combination demonstrated synergistic growth inhibition in vitro, associated with increased cytotoxicity and enhanced inhibition of ERK and S6 phosphorylation. This synergy translated into enhanced anti-tumor efficacy in vivo, suggesting a potential for combination therapies.

Table 1: Key Mechanistic Data for this compound

TargetIC50 (nM)Inhibition TypePathwayKey Effect
MEK14.7Noncompetitive, AllostericRAS/RAF/MEK/ERKInhibition of ERK phosphorylation, cell proliferation, tumor growth
MEK211Noncompetitive, AllostericRAS/RAF/MEK/ERKInhibition of ERK phosphorylation, cell proliferation, tumor growth

Unresolved Questions and Challenges in this compound Understanding

One challenge identified in combination studies with WX-037 was a potential pharmacokinetic interaction at higher doses, where WX-037 appeared to delay the tumor uptake of this compound. Such interactions underscore the need for comprehensive pharmacokinetic and pharmacodynamic profiling when developing combination regimens to ensure optimal drug exposure and target engagement. Furthermore, while this compound's inhibitory mechanism was generally understood as a MEK1/2 inhibitor, some earlier literature noted that the precise inhibitory mechanisms for certain MEK inhibitors, including this compound, were not fully elucidated at the time. A deeper understanding of its specific binding kinetics and conformational changes induced upon binding could provide further insights.

Future Avenues for Advanced Synthetic and Mechanistic Probes Based on this compound

The unique profile of this compound as a selective, noncompetitive, and allosteric MEK1/2 inhibitor positions it as a valuable starting point for the design and synthesis of advanced mechanistic probes. Future synthetic efforts could focus on modifying the this compound scaffold to:

Enhance Potency and Selectivity: Further optimization of its chemical structure could lead to compounds with even greater affinity for MEK1/2 and reduced off-target effects, thereby improving its utility as a precise chemical probe nih.gov.

Modulate Pharmacokinetic Properties: Addressing potential pharmacokinetic interactions, especially in combination settings, could involve structural modifications to improve absorption, distribution, metabolism, and excretion (ADME) profiles without compromising target inhibition.

Overcome Resistance Mechanisms: By understanding the mechanisms of resistance that led to the termination of its clinical trials, synthetic chemists could design this compound derivatives that circumvent these resistance pathways, potentially through altered binding modes or improved cellular uptake.

Develop Tagged Probes: Incorporating chemical tags (e.g., biotin, fluorescent labels) into the this compound structure could enable its use in pull-down assays, imaging studies, and other chemical biology techniques to identify novel interacting proteins or visualize its distribution within cells and tissues.

Mechanistically, future research could leverage this compound to:

Elucidate Allosteric Regulation: Detailed structural studies (e.g., X-ray crystallography, cryo-electron microscopy) of this compound bound to MEK1/2 could provide atomic-level insights into the allosteric regulation of MEK, informing the design of next-generation allosteric modulators nih.gov.

Investigate Pathway Crosstalk: Using this compound as a specific MEK inhibitor, researchers can more precisely investigate the crosstalk between the RAS/RAF/MEK/ERK pathway and other signaling cascades, such as the PI3K/AKT/mTOR pathway, to uncover novel regulatory networks.

Study Feedback Loops: this compound can be employed to dissect the complex feedback loops within the MAPK pathway, particularly how MEK inhibition impacts upstream and downstream components, and how these loops contribute to cellular responses and resistance.

Potential Applications of this compound as a Research Tool in Chemical Biology

This compound, despite its clinical discontinuation, holds significant value as a research tool in chemical biology due to its well-defined mechanism of action and selective inhibition of MEK1/2. Its applications include:

Pathway Dissection and Functional Studies: As a potent and selective MEK1/2 inhibitor, this compound can be used to precisely perturb the RAS/RAF/MEK/ERK signaling pathway in various cellular and in vivo models. This allows researchers to delineate the specific roles of MEK in cellular processes such as proliferation, differentiation, apoptosis, and gene expression, independent of other kinase activities nih.gov.

Target Validation in Disease Models: In preclinical research, this compound serves as an invaluable tool for validating MEK as a therapeutic target in various disease contexts, particularly in cancers driven by aberrant MAPK pathway activation. By observing the phenotypic consequences of MEK inhibition using this compound, researchers can confirm the dependency of specific cell types or tumor models on MEK activity nih.gov.

Investigation of Combination Therapies: this compound can be utilized to explore synergistic or additive effects when combined with inhibitors of other signaling pathways (e.g., PI3K/AKT/mTOR, EGFR). Its known synergistic activity with PI3K inhibitors makes it a model compound for studying rational combination strategies aimed at overcoming pathway redundancy or resistance mechanisms in chemical biology.

Discovery of Resistance Mechanisms: By applying this compound to cell lines and observing the emergence of resistance, researchers can identify novel genetic or epigenetic alterations that confer resistance to MEK inhibition. This contributes to a deeper understanding of drug resistance mechanisms and informs the development of next-generation therapies.

Pharmacodynamic Biomarker Identification and Validation: The ability of this compound to consistently inhibit ERK phosphorylation in cellular and clinical settings makes it useful for identifying and validating pharmacodynamic biomarkers. These biomarkers can then be used to monitor target engagement and pathway modulation in future drug discovery and development efforts.

Compound Information

All compound names mentioned in this article and their corresponding PubChem CIDs are listed below.

Q & A

Q. What is the molecular mechanism of WX-554 as a MEK inhibitor, and how can its target engagement be experimentally validated?

this compound is a noncompetitive, allosteric MEK1/2 inhibitor with IC50 values of 4.7 nM and 11 nM for MEK1 and MEK2, respectively . To validate target engagement:

  • Use Western blotting to measure inhibition of ERK phosphorylation (pERK) in treated cell lines (e.g., HCT116 colorectal cancer cells) .
  • Perform kinase selectivity profiling to confirm specificity against off-target kinases (e.g., RAF, PI3K) .
  • Quantify dose-dependent suppression of tumor growth in xenograft models, correlating pERK inhibition with tumor volume reduction .

Q. How should preclinical studies be designed to evaluate this compound’s efficacy in solid tumors?

  • In vitro : Use 3D spheroid models of BRAF/NRAS-mutant cancers (e.g., melanoma, colorectal cancer) to assess growth inhibition at concentrations reflecting clinical plasma levels (e.g., 0.1–10 µM) .
  • In vivo : Employ orthotopic xenograft models with pharmacokinetic (PK) sampling to determine tumor drug exposure. Dose this compound orally at 75 mg/kg twice weekly, aligning with phase I trial protocols .
  • Endpoints : Measure tumor regression rates, survival, and downstream pathway biomarkers (e.g., pERK, Ki-67) .

Advanced Research Questions

Q. How can contradictory data on this compound’s combinatorial efficacy (e.g., synergy vs. antagonism) be resolved?

Evidence shows this compound combined with PI3K inhibitor WX-037 reduces growth inhibition in vitro but enhances efficacy in vivo . To resolve contradictions:

  • Conduct time-course experiments to assess temporal effects of pathway inhibition (e.g., transient ERK rebound after MEK inhibition) .
  • Use PK/PD modeling to compare tumor drug uptake dynamics. High-dose WX-037 delays this compound’s tumor penetration, explaining in vivo synergy despite in vitro antagonism .
  • Apply systems biology approaches (e.g., Boolean network modeling) to predict cross-talk between MEK and PI3K pathways .

Q. What methodologies address clinical trial challenges for this compound in advanced solid tumors?

Two phase I/II trials (NCT01859351, NCT01581060) were terminated due to limited efficacy . Mitigation strategies include:

  • Adaptive trial designs : Incorporate biomarker-driven patient stratification (e.g., KRAS mutations, ERK activation status) .
  • Liquid biopsy integration : Monitor circulating tumor DNA (ctDNA) for real-time assessment of resistance mechanisms (e.g., MAPK pathway reactivation) .
  • Combination therapy optimization : Use factorial design experiments to identify synergistic partners (e.g., immune checkpoint inhibitors) while minimizing toxicity .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) discrepancies in this compound studies be reconciled?

Early-phase PK data show this compound is well-tolerated but exhibits variable tumor exposure . Methodological solutions:

  • Compartmental PK modeling : Simulate drug distribution in tumor vs. plasma using physiologically based pharmacokinetic (PBPK) models .
  • Microdialysis techniques : Directly measure intratumoral drug concentrations in preclinical models .
  • Biomarker-driven dosing : Adjust doses based on pERK suppression in serial tumor biopsies .

Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects in combination therapies?

  • Chou-Talalay synergy analysis : Calculate combination indices (CI) for this compound + WX-037 using dose-response matrices .
  • Isobologram analysis : Validate synergy thresholds in in vivo models by comparing observed vs. expected tumor growth inhibition .
  • Multivariate regression : Control for confounding variables (e.g., tumor microenvironment heterogeneity) in survival analyses .

Q. How can resistance mechanisms to this compound be systematically investigated?

  • RNA sequencing : Identify transcriptomic changes in resistant clones (e.g., upregulation of parallel pathways like JNK/STAT3) .
  • CRISPR-Cas9 screens : Pinpoint genetic modifiers of resistance (e.g., loss of DUSP6, a negative ERK regulator) .
  • Longitudinal PDX models : Track evolution of resistance mutations (e.g., MEK1 Q56P) under sustained this compound pressure .

Methodological Resources

  • Data Analysis : Use tools like GraphPad Prism for dose-response curves and SynergyFinder for combinatorial analyses .
  • Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Clinical Translation : Reference SPIRIT guidelines for trial protocols and CONSORT for results reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.